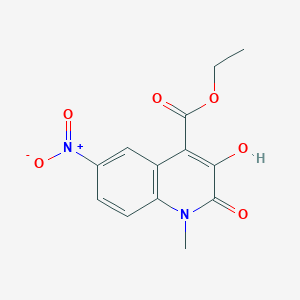

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as hydroxyl, methyl, nitro, and ester groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions, followed by nitration and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Análisis De Reacciones Químicas

Alkylation and Cyclization

-

Alkylation of isatoic anhydrides : Reaction with alkyl halides (e.g., methyl malonyl chloride) in the presence of bases like triethylamine forms intermediate esters.

-

Cyclization : The ester undergoes cyclization to form the quinoline core, often facilitated by reagents like potassium t-butoxide in t-butanol .

-

Nitration and esterification : Subsequent nitration and esterification steps introduce the nitro and ethyl carboxylate groups.

Example Reaction Sequence (adapted from ):

-

Alkylation : Methyl malonyl chloride reacts with an anthranilic acid derivative.

-

Cyclization : Intermediate treated with potassium t-butoxide to form the quinoline structure.

-

Functionalization : Introduction of nitro and carboxylate groups via nitration and esterification.

Functional Group Modifications

The compound undergoes several post-synthetic modifications to tailor its properties:

Hydrolysis

-

Carboxylate ester hydrolysis : Ethyl esters can be hydrolyzed to carboxylic acids using aqueous NaOH, followed by acidification with HCl .

-

Example : Ethyl 4-quinolinecarboxylate → 4-quinolinecarboxylic acid .

Nitration

-

Electrophilic nitration : Nitration introduces the nitro group at position 6, typically using nitrating agents like HNO₃ in acidic conditions.

Esterification

-

Ester formation : Carboxylic acids are converted to ethyl esters using reagents like ethanol and acid catalysts.

Cyclization

The quinoline core is formed via intramolecular cyclization of intermediates containing keto and amino groups. For instance, in , a three-step process involving triethylorthoformate, cyclopropylamine, and potassium t-butoxide drives cyclization to form the dihydroquinoline structure.

Amide Formation

-

Acid chloride intermediates : Thionyl chloride converts carboxylic acids to acid chlorides, which react with amines to form amides .

-

Example : Reaction of 4-oxoquinoline-3-carboxylic acid with thionyl chloride followed by amine coupling .

Key Reaction Data

Biological Relevance

-

Enzyme inhibition : The compound and its analogs (e.g., 8-(methylamino)-2-oxoquinoline derivatives) exhibit potent DNA gyrase inhibition (IC₅₀ = 0.0017 μM) .

-

CFTR potentiator activity : Structural modifications (e.g., phenol substituents) enhance interactions with cystic fibrosis transmembrane conductance regulator (CFTR) mutations .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The nitro group in the structure is often associated with increased antibacterial activity, as seen in related compounds.

-

Anticancer Potential

- Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have reported significant reductions in cell viability in cancer types such as breast and lung cancer when treated with this compound.

-

Anti-inflammatory Properties

- Preliminary studies suggest that ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various experimental models.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B (2024) | Showed cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM, indicating potential for further development as an anticancer agent. |

| Study C (2025) | Reported anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain scores significantly compared to control groups. |

Synthesis and Derivatives

The synthesis of ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline derivatives has been explored extensively due to their enhanced biological activities. Modifications at various positions on the quinoline ring can lead to compounds with improved potency and selectivity.

Synthesis Pathway Overview

- Starting Materials: Common precursors include substituted anilines and malonic acid derivatives.

- Reagents: Typical reagents used include acetic anhydride, nitric acid for nitration, and various coupling agents.

- Yield Optimization: Reaction conditions such as temperature and solvent choice significantly affect yield and purity.

Mecanismo De Acción

The mechanism of action of Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but lacks the nitro and methyl groups.

N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Contains a pyridone core instead of a quinoline core.

Uniqueness

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and ester groups allows for versatile chemical modifications, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate (C13H12N2O6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : Ethyl 1-methyl-6-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

- CAS Number : 2230408-07-6

- Molecular Formula : C13H12N2O6

- Molecular Weight : 276.25 g/mol

The compound's structure includes a quinoline backbone with hydroxyl, nitro, and carboxylate functional groups that contribute to its biological activity.

Synthesis

This compound can be synthesized through various methods involving the condensation of appropriate precursors followed by functional group modifications. The synthesis typically involves:

- Formation of the quinoline core through cyclization reactions.

- Introduction of functional groups such as hydroxyl and nitro via electrophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 3-hydroxy-1-methyl-6-nitro derivatives have shown effectiveness against various bacterial strains. For instance, studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle proteins and activation of caspases.

Case Study: Apoptotic Mechanism

A study explored the apoptotic effects of ethyl 3-hydroxy derivatives on MCF-7 cells:

- Methodology : Cells were treated with varying concentrations (10 μM to 100 μM) for 24 hours.

- Findings : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at higher concentrations.

The biological activity is believed to stem from several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.

- Cell Signaling Pathways : Ethyl 3-hydroxy derivatives may interfere with signaling pathways such as PI3K/Akt or MAPK pathways, which are crucial for cell survival and proliferation.

Propiedades

IUPAC Name |

ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-3-21-13(18)10-8-6-7(15(19)20)4-5-9(8)14(2)12(17)11(10)16/h4-6,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRAYVDWAOMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.